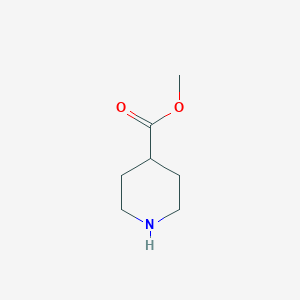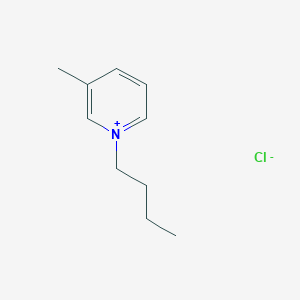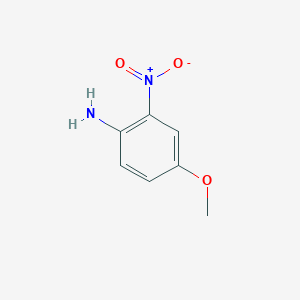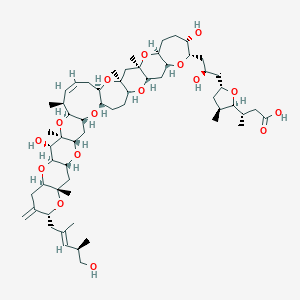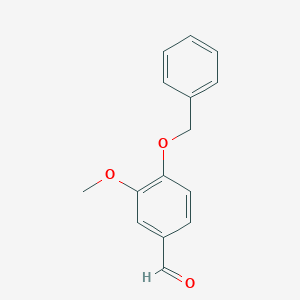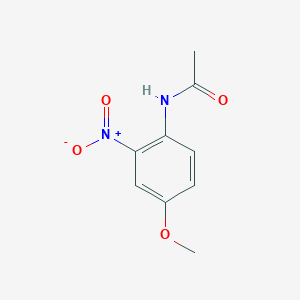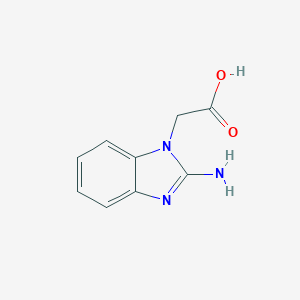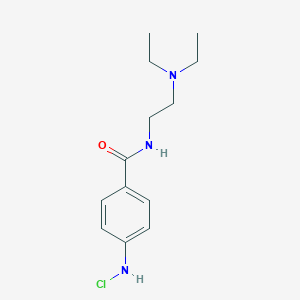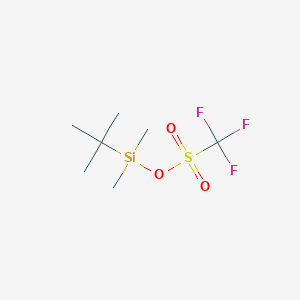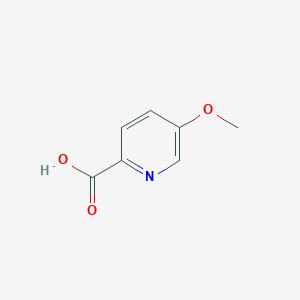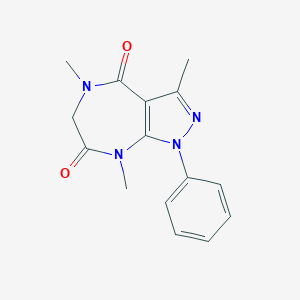
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo-diazepines and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is not fully understood. However, it is believed to exert its biological effects by interacting with various receptors and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammation and erectile dysfunction, respectively.
Efectos Bioquímicos Y Fisiológicos
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant and free radical scavenging properties, which may be useful in the prevention and treatment of oxidative stress-related diseases. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, which may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, which may be useful in the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione. One of the future directions is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the exact mechanism of action of this compound and to explore its potential use in the development of new drugs.
In conclusion, 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, and has been studied for its potential use in the treatment of several diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the development of new drugs.
Métodos De Síntesis
The synthesis of 1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione involves the reaction of 3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-e][1,4]diazepine-4,7(1H,5H)-dione with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antiviral, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
126567-68-8 |
|---|---|
Nombre del producto |
1-Phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione |
Fórmula molecular |
C15H16N4O2 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3,5,8-trimethyl-1-phenyl-6H-pyrazolo[3,4-e][1,4]diazepine-4,7-dione |
InChI |
InChI=1S/C15H16N4O2/c1-10-13-14(18(3)12(20)9-17(2)15(13)21)19(16-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clave InChI |
GGPMTVNYXSXKOJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)N(CC(=O)N2C)C)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C2=C1C(=O)N(CC(=O)N2C)C)C3=CC=CC=C3 |
Otros números CAS |
126567-68-8 |
Sinónimos |
1-phenyl-3,5,8-trimethyl-1,4,5,6,7,8-hexahydropyrazolo(3,4-e)(1,4)diazepin-4,7-dione 1-PTHPDD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



